molecular formula C10H12O3 B3340405 2-Hydroxy-2-methyl-3-phenylpropanoic acid CAS No. 56269-86-4

2-Hydroxy-2-methyl-3-phenylpropanoic acid

Cat. No.: B3340405
CAS No.: 56269-86-4
M. Wt: 180.2 g/mol
InChI Key: IBIBMVNOBCIJNU-UHFFFAOYSA-N
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Description

2-Hydroxy-2-methyl-3-phenylpropanoic acid is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylpropanoic acid and is characterized by the presence of a hydroxyl group and a methyl group on the second carbon atom, as well as a phenyl group on the third carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is known to be a metabolite of phenylalanine , which plays a crucial role in the biosynthesis of other amino acids, neurotransmitters, and bioactive compounds in the body.

Mode of Action

It is known to be a radical photoinitiator (pi) molecule that can be used in the crosslinking of polymers by the exposure of uv radiation .

Biochemical Pathways

2-Hydroxy-2-methyl-3-phenylpropanoic acid is involved in the phenylalanine metabolism pathway . It is likely produced from phenylpyruvate via the action of lactate dehydrogenase . It is also involved in the biosynthesis of benzoic acid (BA) and salicylic acid (SA) from cinnamic acid .

Pharmacokinetics

Its molecular weight of 1802005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is known to be used in the development of uv curable resins for exterior coating applications , indicating its potential utility in materials science.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, as a radical photoinitiator, its activity is dependent on exposure to UV radiation . Other factors such as pH, temperature, and the presence of other compounds could also potentially influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-2-methyl-3-phenylpropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of benzyl cyanide with acetone in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the desired acid . Another method involves the reaction of benzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-methyl-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

2-Hydroxy-2-methyl-3-phenylpropanoic acid can be compared with other similar compounds, such as:

    3-Hydroxy-2-methyl-3-phenylpropanoic acid: Similar structure but with the hydroxyl group on the third carbon atom.

    2-Hydroxy-3-phenylpropanoic acid: Lacks the methyl group on the second carbon atom.

    2-Methyl-3-phenylpropanoic acid: Lacks the hydroxyl group on the second carbon atom.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-2-methyl-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(13,9(11)12)7-8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBIBMVNOBCIJNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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